molecular formula C13H20N4 B1492118 (E)-4-(but-2-en-2-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine CAS No. 2098157-29-8

(E)-4-(but-2-en-2-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine

Cat. No.: B1492118
CAS No.: 2098157-29-8
M. Wt: 232.32 g/mol
InChI Key: VBABNNCQBNAGTF-ONNFQVAWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-(but-2-en-2-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine is a synthetic organic compound featuring a pyrimidine core substituted with a methyl group and a piperazine ring, further modified with a (E)-but-2-en-2-yl chain. The piperazine moiety is a privileged scaffold in medicinal chemistry, frequently found in compounds with significant pharmacological profiles . Piperazine-pyrimidine hybrid structures are of high interest in scientific research for developing novel therapeutic agents, and they have been investigated for their potential interactions with various enzymatic targets and receptors in the central nervous system . This specific structure, with its defined (E)-alkene geometry, may be utilized in structure-activity relationship (SAR) studies to explore the steric and electronic requirements for binding to biological targets. Researchers may employ this compound as a key intermediate or precursor in the synthesis of more complex molecules for screening against a range of biological activities. This product is intended for research applications in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-[(E)-but-2-en-2-yl]-2-methyl-6-piperazin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4/c1-4-10(2)12-9-13(16-11(3)15-12)17-7-5-14-6-8-17/h4,9,14H,5-8H2,1-3H3/b10-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBABNNCQBNAGTF-ONNFQVAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C1=CC(=NC(=N1)C)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C1=CC(=NC(=N1)C)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-4-(but-2-en-2-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine, a compound featuring a pyrimidine core with a piperazine substituent, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C13H18N4
  • Molecular Weight : 230.31 g/mol
  • IUPAC Name : (E)-4-(but-2-en-2-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine

Research indicates that compounds with a pyrimidine structure can exhibit a variety of biological activities, including:

  • Antitumor Activity : Pyrimidine derivatives have been investigated for their ability to inhibit cancer cell proliferation. The presence of the piperazine moiety enhances interaction with biological targets, potentially leading to increased cytotoxicity against tumor cells.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways. For instance, studies have shown that similar pyrimidine derivatives can inhibit dihydrofolate reductase (DHFR) and other kinases, which are crucial in cancer and inflammatory processes .
  • Neuropharmacological Effects : The piperazine group is known for its psychopharmacological properties. Compounds like this one may interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders .

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetReference
AntitumorInhibition of cell proliferation
Enzyme InhibitionDHFR, Kinases
NeuropharmacologicalInteraction with neurotransmitter systems

Case Studies and Research Findings

  • Anticancer Studies : A study published in 2022 explored the anticancer potential of various pyrimidine derivatives, including those with piperazine substituents. Results indicated significant inhibition of tumor growth in vitro and in vivo models, highlighting the compound's potential as an anticancer agent .
  • Enzyme Targeting : Another research effort focused on the enzyme inhibitory properties of related compounds. It was found that certain pyrimidine derivatives could effectively inhibit DHFR activity, leading to reduced cell viability in cancerous tissues .
  • Neuropharmacological Assessment : Recent evaluations have demonstrated that compounds similar to (E)-4-(but-2-en-2-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine exhibit anxiolytic effects in animal models, suggesting a role in modulating anxiety-related behaviors .

Scientific Research Applications

The compound (E)-4-(but-2-en-2-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine is a pyrimidine derivative that has garnered interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by diverse case studies and data tables.

Antidepressant Activity

Research has indicated that compounds with piperazine derivatives exhibit significant antidepressant properties. For instance, studies have shown that similar structural analogs can inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, leading to increased mood stabilization .

Anticancer Properties

Pyrimidine derivatives are known for their anticancer activities. The presence of the piperazine group in (E)-4-(but-2-en-2-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine may enhance its efficacy against various cancer cell lines. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cells, making them potential candidates for further development .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar pyrimidine derivatives have been tested against various bacterial strains, showing promising results in inhibiting growth and biofilm formation .

CNS Activity

Given its piperazine component, this compound may also interact with central nervous system (CNS) receptors. Research indicates that piperazine-containing compounds can act as anxiolytics or antipsychotics, suggesting potential therapeutic uses in treating anxiety disorders or schizophrenia .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundObserved EffectsReference
AntidepressantSimilar PyrimidinesInhibition of serotonin reuptake
AnticancerPyrimidine DerivativesInduction of apoptosis in cancer cells
AntimicrobialRelated CompoundsInhibition of bacterial growth
CNS ActivityPiperazine DerivativesAnxiolytic effects

Detailed Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of piperazine-containing pyrimidines for their anticancer activity against human breast cancer cells (MCF-7). The results indicated that modifications to the pyrimidine ring significantly enhanced cytotoxicity, with some compounds achieving IC50 values below 10 μM .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares the target compound with structurally related pyrimidine derivatives:

Compound Name Substituents (Position) Key Features/Applications Reference
(E)-4-(but-2-en-2-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine 2: Me; 4: (E)-but-2-en-2-yl; 6: piperazine Potential geometric isomerism effects -
2-(tert-butyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine 2: tert-butyl; 6: CF₃; 4: piperazine Dopamine D3 receptor ligand (FAUC 329)
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine 4: Me; 6: piperidine Crystallographically characterized
5-[6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[2,3-d]pyrimidin-2-yl]-pyrimidin-2-ylamine Fused thieno-pyrimidine core; sulfonyl-piperazine Kinase inhibition (e.g., EGFR, VEGFR)
2-Chloro-6-(4-methyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine 2: Cl; 6: methyl-piperazine; morpholine Anticandidate for oncology therapeutics

Key Comparative Insights

Substituent Position and Electronic Effects
  • Piperazine vs. Piperidine : Piperazine (as in the target compound) offers two nitrogen atoms for hydrogen bonding, enhancing solubility and receptor interaction compared to piperidine (single nitrogen, less basic) .
  • Electron-Withdrawing Groups : The trifluoromethyl group in FAUC 329 increases metabolic stability and lipophilicity, contrasting with the (E)-but-2-en-2-yl group in the target compound, which may enhance steric interactions .
Geometric Isomerism

The (E)-configuration of the but-2-en-2-yl group in the target compound likely imposes a planar geometry, favoring interactions with hydrophobic pockets in biological targets. This contrasts with (Z)-isomers, which could exhibit steric clashes .

Preparation Methods

Formation of the Pyrimidine Core

The pyrimidine nucleus is typically synthesized via condensation reactions involving amidines, guanidine derivatives, or urea analogs with α,β-unsaturated carbonyl compounds or chalcones under reflux conditions in alcoholic solvents such as ethanol. For example, cyclization of chalcone derivatives with guanidine hydrochloride in the presence of sodium hydroxide under reflux for 24–48 hours yields pyrimidine derivatives with moderate to good yields (51–69%).

Parameter Typical Conditions Yield (%) Notes
Starting materials Chalcone + Guanidine hydrochloride 51–69 Reflux in ethanol, NaOH as base
Reaction time 24–48 hours Longer times favor cyclization
Temperature Reflux (~78 °C) Ethanol solvent
Work-up Crystallization Purification by recrystallization

Introduction of the Piperazin-1-yl Group

The piperazin-1-yl moiety is introduced at the 6-position of the pyrimidine ring through nucleophilic aromatic substitution (SNAr) or Buchwald–Hartwig amination reactions. The typical approach involves reacting a halogenated pyrimidine intermediate (e.g., 6-chloropyrimidine) with piperazine or substituted piperazines in polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80–120 °C).

Palladium catalysts such as Pd(OAc)₂ combined with ligands like Xantphos enhance the efficiency of C–N bond formation, especially under microwave irradiation (e.g., 150 °C for 30 minutes) to accelerate reaction kinetics.

Parameter Typical Conditions Yield (%) Notes
Halogenated pyrimidine 6-chloropyrimidine derivative 70–90 Purity of intermediate critical
Piperazine derivative Piperazine or substituted piperazine Molar ratio ~1.2:1 (piperazine:substrate)
Solvent DMF or DMSO Enhances nucleophilicity
Temperature 80–120 °C Elevated temperatures favor substitution
Catalyst Pd(OAc)₂ + Xantphos (optional) Microwave-assisted improves yield
Work-up Aqueous NH₄Cl quench, extraction Followed by chromatography

Installation of the (E)-4-(but-2-en-2-yl) Substituent

The (E)-but-2-en-2-yl group can be introduced via coupling reactions such as Heck or Suzuki cross-coupling, or by condensation of the pyrimidine intermediate with appropriate vinyl or allylic precursors under basic or catalytic conditions. Although direct literature on this exact substitution is limited, analogous methods for introducing alkene substituents on pyrimidines involve palladium-catalyzed coupling reactions with alkenyl halides or boronic acids.

Parameter Typical Conditions Yield (%) Notes
Vinyl precursor But-2-en-2-yl halide or equivalent 60–80 Requires stereoselective control
Catalyst Pd-based catalysts (e.g., Pd(PPh₃)₄) Ligand choice affects E/Z selectivity
Base Triethylamine or potassium carbonate Facilitates coupling
Solvent Toluene, THF, or DMF Polar aprotic solvents preferred
Temperature 80–110 °C Reaction time 6–24 hours

Optimization and Purification

Reaction Optimization

Key factors influencing the yield and purity of the target compound include:

  • Solvent choice: DMF and DMSO enhance nucleophilicity for substitution steps; toluene or THF preferred for coupling steps to minimize side reactions.
  • Catalyst system: Pd(OAc)₂ with bidentate ligands (Xantphos, BINAP) improves coupling efficiency.
  • Stoichiometry: Slight excess of nucleophile (piperazine derivative) drives substitution to completion.
  • Microwave irradiation: Accelerates reaction kinetics, reduces reaction times, and can improve yields.
  • Temperature control: Elevated temperatures favor coupling but must be balanced against decomposition.

Purification Techniques

  • Chromatography: Silica gel column chromatography using ethyl acetate/hexane mixtures is standard.
  • Recrystallization: Ethanol/water mixtures are effective for crystallizing the pure product.
  • Work-up: Aqueous quenching with ammonium chloride solution removes unreacted amines and catalysts.

Summary Table of Preparation Methods

Step Reaction Type Key Reagents/Conditions Yield Range (%) Notes
1 Pyrimidine core formation Chalcone + guanidine hydrochloride, NaOH, EtOH, reflux 24–48 h 51–69 Base-catalyzed cyclization
2 Piperazine substitution 6-chloropyrimidine + piperazine, DMF, 80–120 °C, Pd catalyst (optional) 70–90 SNAr or Pd-catalyzed amination
3 (E)-but-2-en-2-yl installation Pd-catalyzed coupling with vinyl precursor, base, toluene/THF, 80–110 °C 60–80 Heck or Suzuki coupling

Research Findings and Notes

  • The pyrimidine core synthesis via chalcone cyclization is well-established and provides a versatile platform for functionalization.
  • Piperazin-1-yl substitution is efficiently accomplished through nucleophilic aromatic substitution or palladium-catalyzed amination, with microwave-assisted conditions significantly reducing reaction times and improving yields.
  • The installation of the (E)-but-2-en-2-yl group requires careful control of stereochemistry, typically achieved through palladium-catalyzed cross-coupling reactions; however, detailed protocols for this exact substituent are scarce, necessitating adaptation from related alkene coupling methodologies.
  • Purification by chromatography and recrystallization ensures high purity (>95%), critical for subsequent biological evaluation.
  • The combined synthetic route allows for structural modifications at multiple positions, facilitating structure-activity relationship (SAR) studies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (E)-4-(but-2-en-2-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the pyrimidine core followed by functionalization. Key steps include:

  • Piperazine introduction : Nucleophilic substitution at the pyrimidine's 6-position using piperazine derivatives under reflux in polar aprotic solvents (e.g., DMF or DMSO) .
  • Stereoselective addition of but-2-en-2-yl group : Employing palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with (E)-configured alkenyl boronates to ensure stereochemical fidelity .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization for high purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and stereochemistry. Aromatic protons in pyrimidine appear as doublets (δ 7.5–8.5 ppm), while piperazine protons resonate as broad singlets (δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 273.2) .
  • X-ray Crystallography : Resolves absolute configuration; SHELX software refines crystal structures (e.g., space group P21/c) .

Q. What initial biological screening approaches are used for this compound?

  • Methodological Answer :

  • Enzyme inhibition assays : Test activity against kinases or nucleoside transporters using fluorescence polarization (FP) or radiometric assays (IC50 values reported in µM range) .
  • Cell viability assays : MTT or ATP-lite in cancer cell lines (e.g., K562 leukemia) to assess antiproliferative effects .
  • Receptor binding studies : Radioligand displacement assays (e.g., 3H-labeled antagonists) to evaluate affinity for GPCRs or serotonin receptors .

Advanced Research Questions

Q. How can synthesis be optimized to address low yields in alkene functionalization?

  • Methodological Answer :

  • Catalyst screening : Test Pd(PPh3)4 vs. PdCl2(dppf) to improve coupling efficiency. For example, PdCl2(dppf) increases yields from 45% to 72% in Suzuki reactions .
  • Solvent effects : Replace toluene with THF or dioxane to enhance solubility of alkenyl boronates .
  • Temperature control : Lower reaction temperature (60°C → 40°C) reduces side reactions (e.g., isomerization to (Z)-form) .

Q. How to resolve contradictions in reported biological activity (e.g., variable IC50 values)?

  • Methodological Answer :

  • Assay standardization : Ensure consistent ATP concentrations (e.g., 10 µM) and incubation times (60 min) across labs .
  • Impurity analysis : Use HPLC-MS to detect byproducts (e.g., dealkylated derivatives) that may interfere with activity .
  • Cellular context : Account for cell-line-specific expression of targets (e.g., PI3K isoforms in HeLa vs. MCF7 cells) .

Q. What in vivo models are appropriate for studying pharmacokinetics and efficacy?

  • Methodological Answer :

  • Xenograft models : Subcutaneous implantation of HT-29 (colon cancer) or PC-3 (prostate cancer) tumors in nude mice. Administer compound orally (10–50 mg/kg/day) and monitor tumor volume via caliper measurements .
  • Pharmacokinetic profiling : Collect plasma at 0.5, 2, 6, and 24 hr post-dose. Analyze using LC-MS/MS to determine Cmax (µg/mL), t1/2 (hr), and bioavailability .
  • Toxicity screening : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in Sprague-Dawley rats .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-4-(but-2-en-2-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
(E)-4-(but-2-en-2-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.